

An In-depth Technical Guide to the Dienogest-d6 Certificate of Analysis

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Compound of Interest

Compound Name: *Dienogest-d6*

Cat. No.: *B12422300*

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Introduction

Dienogest-d6 is the deuterium-labeled form of Dienogest, a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.^{[1][2][3]} As a stable isotope-labeled compound, **Dienogest-d6** serves as an invaluable internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy and precision of Dienogest quantification in biological matrices.^{[4][5]} This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Dienogest-d6**, aimed at researchers, scientists, and drug development professionals.

Decoding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a reference standard like **Dienogest-d6**, the CoA provides critical data on its identity, purity, and quality.

General Information and Physicochemical Properties

This section of the CoA provides fundamental details about the compound.

Parameter	Typical Specification	Source(s)
Chemical Name	2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,8,11,11-d6)acetonitrile-d2	[6]
Molecular Formula	C ₂₀ H ₁₉ D ₆ NO ₂	[7][8]
Molecular Weight	317.45 g/mol	[7]
CAS Number	2376035-92-4	[6]
Parent CAS Number	65928-58-7 (Dienogest)	[4][8]
Appearance	White to off-white solid	[7]
Storage (Powder)	-20°C for 3 years	[7]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[7]

Quantitative Analytical Data

This is the core of the CoA, detailing the analytical test results that verify the quality of the material.

Analytical Test	Typical Specification	Purpose	Source(s)
Purity (by HPLC)	≥99% (e.g., 99.92%)	Quantifies the percentage of the desired compound in the material.	[7]
Isotopic Enrichment	≥90% (e.g., 93.8%)	Confirms the percentage of molecules that are deuterium-labeled.	[7]
¹ H NMR Spectrum	Consistent with structure	Confirms the chemical structure and the position of non-deuterated protons.	[6][7]
Mass Spectrum (MS)	Consistent with structure	Confirms the molecular weight of the deuterated compound.	[6][7]

Experimental Protocols

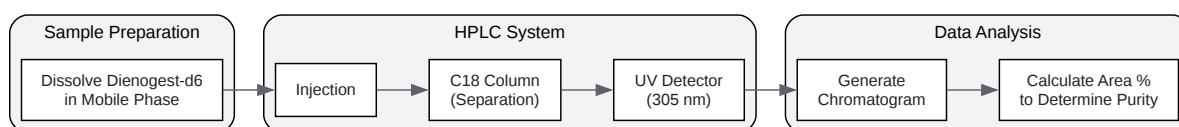
Detailed methodologies are crucial for understanding and replicating the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for Dienogest and its labeled analogue.

- Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

- Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV detector.
- Typical Method Parameters:
 - Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 μ m) or equivalent.[2][9]
 - Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 40% acetonitrile in water).[2][9]
 - Flow Rate: 1.0 mL/min.[9][10]
 - Detection: UV absorbance at 305 nm.[2][9]
 - Data Analysis: The purity is calculated by dividing the peak area of **Dienogest-d6** by the total area of all peaks in the chromatogram.



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HPLC Purity Analysis Workflow

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

MS is used to confirm the molecular weight of **Dienogest-d6** and to ensure the correct number of deuterium atoms have been incorporated.

- Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides the molecular weight of the compound.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[\[11\]](#)
- Method:
 - A solution of **Dienogest-d6** is introduced into the MS source.
 - Positive ion mode ESI is typically used, which will generate the protonated molecule $[M+H]^+$.
 - The mass analyzer separates the ions.
 - The detector records the abundance of ions at each m/z value.
- Data Interpretation: For **Dienogest-d6** ($C_{20}H_{19}D_6NO_2$), the expected monoisotopic mass is approximately 317.2. The mass spectrum should show a prominent peak corresponding to this mass, confirming the identity and successful labeling. Isotopic enrichment is determined by comparing the intensity of the peak for the d6 species to any lower-mass peaks (d0 to d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for confirming the chemical structure.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the hydrogen atoms absorb energy at specific frequencies, which are dependent on their local chemical environment. The resulting spectrum provides a "fingerprint" of the molecule's structure.
- Method:
 - A small amount of **Dienogest-d6** is dissolved in a deuterated solvent (e.g., DMSO- d_6).[\[12\]](#)
[\[13\]](#)
 - The sample is placed in the NMR spectrometer.
 - The 1H NMR spectrum is acquired.

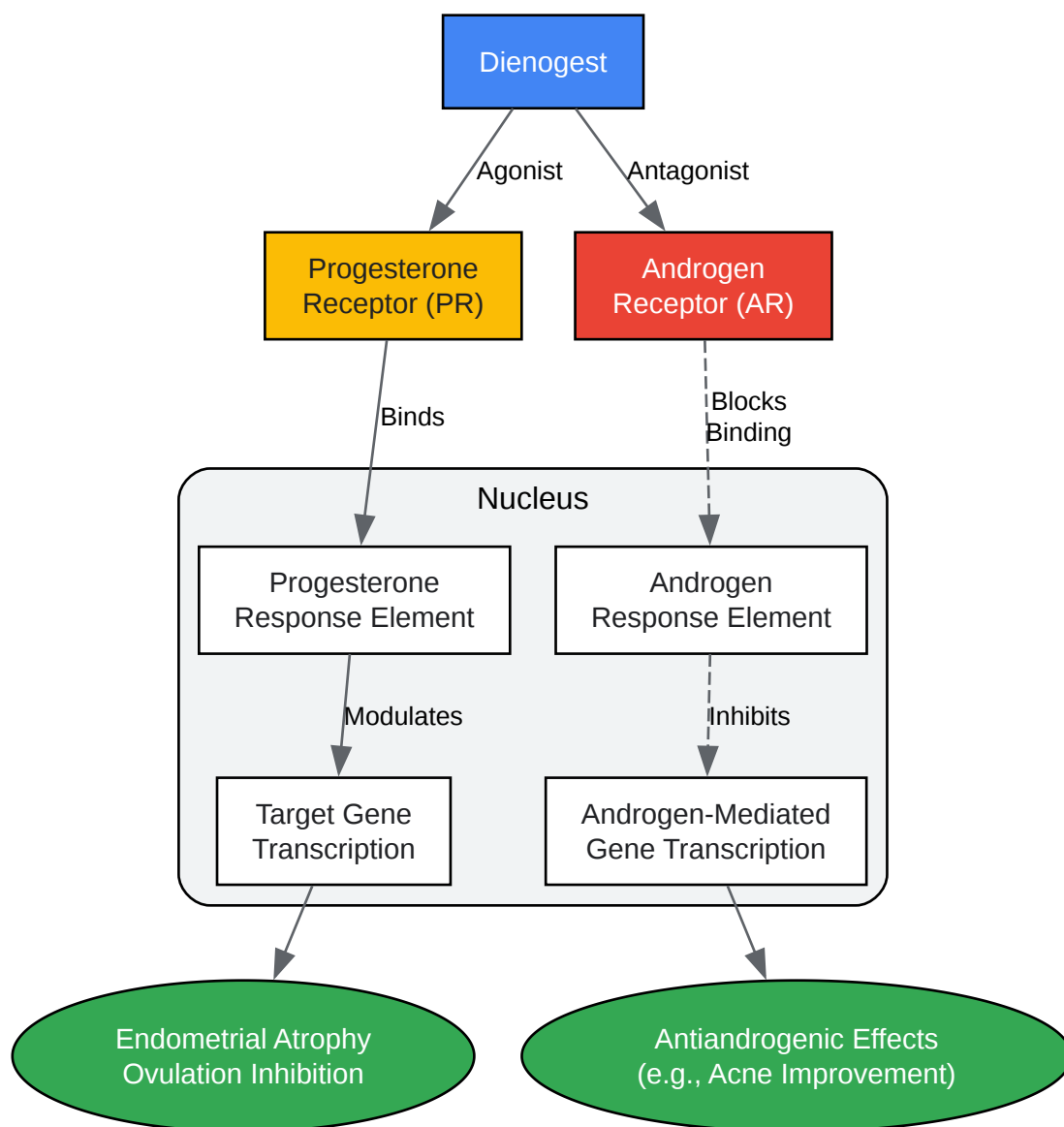
- **Data Interpretation:** The spectrum is compared to the known spectrum of unlabeled Dienogest. The absence of signals at the positions where deuterium atoms have been incorporated, along with the presence of all other expected proton signals, confirms the structure and the sites of deuteration.

Mechanism of Action and Metabolism of Dienogest

While the CoA focuses on the chemical properties of **Dienogest-d6**, understanding the biological context of the parent compound is crucial for its application in research.

Signaling Pathway

Dienogest is a potent agonist of the progesterone receptor (PR).^{[1][14]} Its binding to the PR initiates a signaling cascade that leads to its therapeutic effects, including the suppression of ovulation and antiproliferative effects on endometrial tissue.^{[14][15]} Dienogest also possesses antiandrogenic activity by acting as an antagonist at the androgen receptor (AR).^{[1][15]}

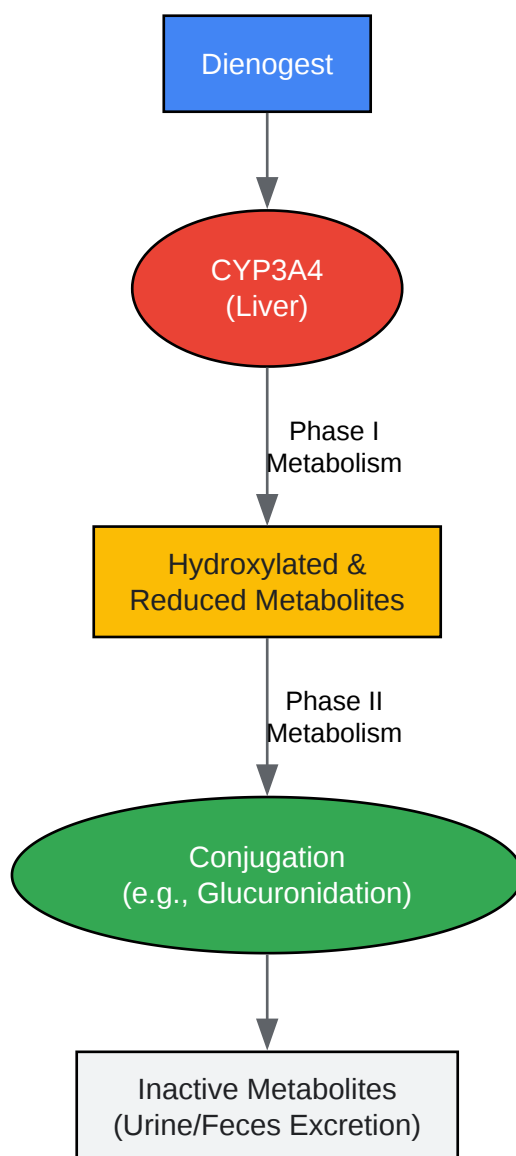


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Dienogest Signaling Pathways

Metabolic Pathway

Dienogest undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.^{[1][14]} The metabolic pathways include hydroxylation and reduction, followed by conjugation to form inactive metabolites that are excreted.^[1]



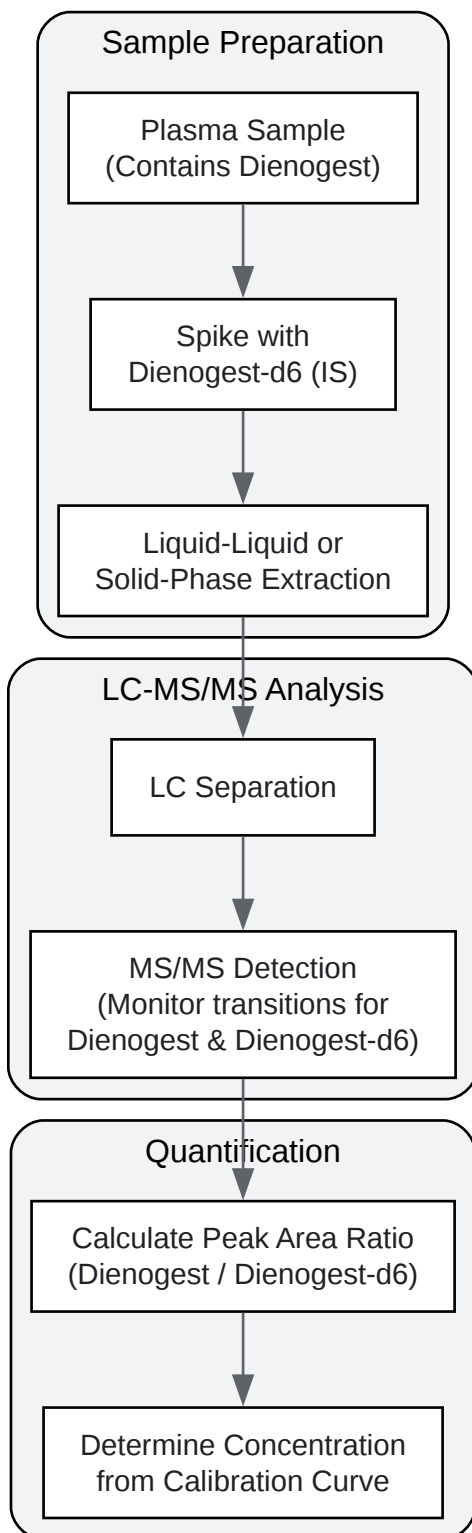
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Simplified Metabolic Pathway of Dienogest

Application in Bioanalytical Methods

The primary application of **Dienogest-d6** is as an internal standard (IS) in quantitative analysis. In LC-MS/MS methods for pharmacokinetic studies, a known amount of **Dienogest-d6** is added to biological samples (e.g., plasma) before processing.[11] Because the IS is chemically identical to the analyte (Dienogest) but has a different mass, it behaves identically during sample extraction and chromatographic separation. Any sample loss during these steps will affect both the analyte and the IS equally. By measuring the ratio of the analyte's MS signal to

the IS's MS signal, precise and accurate quantification can be achieved, correcting for variations in extraction recovery and instrument response.



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Use of **Dienogest-d6** as an Internal Standard

Conclusion

The Certificate of Analysis for **Dienogest-d6** is a comprehensive document that guarantees its suitability as an internal standard for high-stakes analytical applications. By providing verifiable data on identity, purity, and isotopic enrichment, it gives researchers confidence in the quality of their reference material. Understanding the detailed experimental protocols behind the CoA and the biological relevance of the parent compound allows for the robust design of pharmacokinetic and metabolic studies, ultimately ensuring the generation of reliable and accurate data in the drug development process.

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